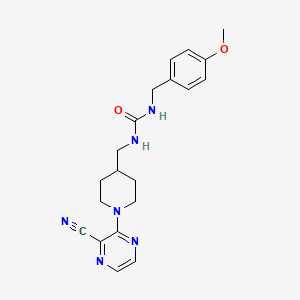

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Descripción

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a urea-based small molecule featuring a piperidine core substituted with a 3-cyanopyrazine moiety and a 4-methoxybenzyl group. The compound’s structure combines a heteroaromatic pyrazine ring (with a cyano group at position 3) and a methoxy-substituted benzyl urea, which may confer unique physicochemical and biological properties.

The piperidinylmethyl linker likely enhances conformational flexibility, while the 4-methoxybenzyl group could influence lipophilicity and metabolic stability compared to analogs with bulkier substituents (e.g., adamantane or trifluoromethoxy groups) .

Propiedades

IUPAC Name |

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2/c1-28-17-4-2-15(3-5-17)13-24-20(27)25-14-16-6-10-26(11-7-16)19-18(12-21)22-8-9-23-19/h2-5,8-9,16H,6-7,10-11,13-14H2,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVCGGMPQQIUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

-

Formation of the Pyrazine Ring:

- Starting with a suitable precursor, such as 2-chloropyrazine, the cyanation reaction is carried out using a cyanating agent like copper(I) cyanide under reflux conditions to yield 3-cyanopyrazine.

-

Piperidine Ring Formation:

- The 3-cyanopyrazine is then reacted with 4-piperidinemethanol in the presence of a base such as potassium carbonate to form the intermediate 1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methanol.

-

Urea Formation:

- The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate under mild conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions: 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 1-((1-(3-Hydroxypyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-hydroxybenzyl)urea.

Reduction: 1-((1-(3-Aminopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Impact: The target compound’s 3-cyanopyrazine group distinguishes it from analogs with coumarin (ACPU) or trifluoromethyl (Compound 11, CPTU) groups. Cyano groups may enhance binding to polar enzyme pockets, while methoxybenzyl substituents balance hydrophobicity compared to trifluoromethoxy (CPTU) or adamantane (ACPU) .

- Synthesis Complexity: The target compound’s synthesis likely involves reductive amination or urea coupling, akin to methods for ACPU (65% yield) and CPTU.

Physicochemical Properties

- Lipophilicity : The 4-methoxybenzyl group (logP ~2.5–3.0) likely renders the target compound less lipophilic than CPTU (trifluoromethoxy, logP ~4.0) but more than ACPU (hydroxycoumarin, logP ~1.8) .

Research Findings and Gaps

- Synthetic Routes: While and detail urea couplings and piperidine functionalization, the cyanopyrazine synthesis remains unexplored in the provided data. Future work should optimize this step .

- Biological Data: No direct activity data for the target compound exists in the evidence. Testing against sEH, kinases, or analgesic targets is warranted, guided by analog trends .

- SAR Insights: Trifluoromethyl and adamantane groups enhance target engagement but may reduce solubility. The target compound’s balance of polar (cyano) and moderately lipophilic (methoxybenzyl) groups could optimize drug-like properties .

Actividad Biológica

The compound 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and the implications for therapeutic applications.

Structural Characteristics

The molecular formula of this compound can be represented as C${18}$H${22}$N$_{4}$O, with a molecular weight of approximately 306.39 g/mol. The compound consists of:

- A piperidine ring that contributes to its interaction with biological targets.

- A cyanopyrazine moiety that enhances its potential as a kinase inhibitor.

- A methoxybenzyl group which may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial for regulating various cellular functions.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activities. For instance, derivatives related to cyanopyrazine have been shown to inhibit Chk1 kinase, a key regulator in the cell cycle. One study reported that modifications on related compounds led to IC50 values below 20 nM for enzymatic activity, suggesting potent inhibitory effects on cancer cell proliferation .

Comparative Analysis

To better understand the potential applications of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(3-cyano-4-fluorophenyl)piperazine | Piperidine core with cyano and fluorine substituents | Potential anticancer activity |

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Aryl and piperidine components | Inhibitor of soluble epoxide hydrolase |

| Thiourea derivatives | Similar urea structure with sulfur | Antimicrobial properties |

This table highlights the unique combination of functional groups in this compound, which may confer distinct pharmacological profiles compared to other compounds.

Anticancer Activity

In a study focused on similar compounds, the lead compound demonstrated the ability to enhance doxorubicin cytotoxicity while abrogating doxorubicin-induced cell cycle arrest . This suggests that this compound could be explored for combination therapies in cancer treatment.

Kinase Inhibition

Another study indicated that modifications of related urea compounds resulted in potent inhibitors of checkpoint kinases, which are vital for DNA damage response and cancer progression . The structural features of our compound suggest it might also exhibit similar inhibitory properties.

Q & A

Q. Advanced Reaction Optimization

- Temperature : Maintain 0–25°C during exothermic steps to prevent side reactions (e.g., hydrolysis of cyanopyrazine).

- Catalysts : Triethylamine (TEA) or DMAP improves nucleophilicity in urea bond formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while DCM facilitates easy extraction .

- Purification : Use flash chromatography or preparative HPLC to isolate the product from byproducts like unreacted intermediates .

What analytical techniques are most reliable for confirming structural integrity and purity?

Q. Structural Characterization

- 1H NMR : Confirm regiochemistry of the piperidine and methoxybenzyl groups (e.g., characteristic shifts at δ 3.7–4.2 ppm for methylene groups adjacent to urea) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ion for C22H25N6O2: 413.2034) .

- HPLC : Purity >95% confirmed via reverse-phase C18 columns with UV detection at 254 nm .

What is the hypothesized mechanism of action for this compound in modulating biological targets?

Mechanistic Insights

The urea moiety facilitates hydrogen bonding with enzyme active sites (e.g., kinases or GPCRs), while the 3-cyanopyrazine group may act as a hydrogen bond acceptor , enhancing binding specificity . Preliminary assays suggest inhibition of soluble epoxide hydrolase (sEH) via competitive displacement, similar to analogs like ACPU .

How can stability and degradation kinetics be evaluated under physiological conditions?

Q. Advanced Stability Studies

- Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Half-life (t1/2) can be calculated using first-order kinetics .

- Photostability : Expose to UV light (λ = 254 nm) and track decomposition products .

What structural analogs of this compound have been studied, and how do modifications impact activity?

Q. Structure-Activity Relationship (SAR)

| Analog | Modification | Impact on Activity |

|---|---|---|

| 1-(4-Chlorobenzyl)-3-(piperidin-4-ylmethyl)urea | Chlorophenyl substitution | Increased lipophilicity and membrane permeability |

| 1-(2-Methoxyethyl)-3-(piperidin-4-ylmethyl)urea | Methoxyethyl side chain | Reduced metabolic clearance in hepatic microsomes |

How can contradictory data on synthetic yields be resolved?

Data Contradiction Analysis

Discrepancies in yields (e.g., 51% vs. 80% for similar urea derivatives) may arise from:

- Reagent Purity : Use freshly distilled DMF to avoid amine contamination .

- Stoichiometry : Ensure exact molar ratios (e.g., 1:1.2 for amine:isocyanate) to prevent incomplete reactions .

- Reaction Monitoring : Employ TLC or in-line IR spectroscopy to track intermediate formation .

What strategies improve solubility for in vivo pharmacokinetic studies?

Q. Formulation Strategies

- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt Formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .

Which analytical methods are critical for assessing batch-to-batch consistency?

Q. Quality Control Protocols

- HPLC-UV : Quantify impurities using gradient elution (e.g., 5–95% acetonitrile in water) .

- DSC (Differential Scanning Calorimetry) : Monitor melting points (expected range: 180–200°C) to detect polymorphic variations .

How can target engagement be validated in cellular assays?

Q. Advanced Target Validation

- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to purified recombinant targets (e.g., sEH) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.